Fmoc-Aph(Hor)-OH 在地加瑞克合成中的杂质控制优势对比
与使用替代保护基策略或原位后修饰方法相比,直接使用高纯度的Fmoc-Aph(Hor)-OH构建模块进行SPPS,对于控制地加瑞克关键杂质至关重要。一项研究明确指出,采用优化的合成方法(使用叔丁胺进行Fmoc脱保护),最终得到的地加瑞克产品中未检测到乙内酰脲杂质 [1]。与此形成对比的是,早期的合成方法由于未能有效控制Aph(Hor)单元在碱性条件下的重排,导致产生大量的乙内酰脲杂质,给下游纯化带来巨大困难并显著降低最终收率 [2]。
| Evidence Dimension | 地加瑞克终产品中乙内酰脲杂质含量 |
|---|---|
| Target Compound Data | 未检出 (使用基于Fmoc-Aph(Hor)-OH的优化SPPS工艺) |
| Comparator Or Baseline | 对照工艺 (传统SPPS方法) 产生可观的乙内酰脲杂质 |
| Quantified Difference | 杂质水平从可检测/可观水平降至不可检出 |
| Conditions | 地加瑞克的固相合成,使用叔丁胺进行Fmoc脱保护 |
Why This Matters
终产品中不可检出的关键杂质水平是满足API纯度规范(如>99%)的先决条件,直接决定工艺路线是否可用于GMP生产,因此直接采购高质量中间体是规避该杂质风险的最可靠路径。
- [1] De Zotti, M., et al. Overcoming Chemical Challenges in the Solid-Phase Synthesis of High-Purity GnRH Antagonist Degarelix. Part 2. Organic Process Research & Development, 2020, 24(9), 1758-1765. View Source
- [2] Guryanov, I., et al. Process for the preparation of degarelix. European Patent EP3935072A1, 2020. View Source
